molecular formula C18H17NO3 B6361958 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid CAS No. 1240572-24-0

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6361958
CAS No.: 1240572-24-0
M. Wt: 295.3 g/mol
InChI Key: QTRSYNABMLSVFQ-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of benzyl and ethoxy groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is unique due to the presence of both benzyl and ethoxy groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, characterized by its unique structure that includes an indole core, a benzyl group, an ethoxy substituent at the sixth position, and a carboxylic acid group at the second position. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C18H19NO3
  • Molecular Weight : Approximately 285.34 g/mol
  • Structure : The compound features a benzyl group and an ethoxy group, which may enhance its biological activity compared to other indole derivatives.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Indoles are known for their diverse biological activities, and derivatives of indole-2-carboxylic acids have been reported to exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, structural similarities with other indole derivatives suggest potential effectiveness against bacteria and fungi.

Antiviral Activity

Research indicates that indole derivatives can act as inhibitors of HIV integrase, a critical enzyme in the HIV replication cycle. For instance, modifications in the indole structure can significantly enhance binding affinity to integrase. Although specific studies on this compound are lacking, its structural features suggest that it may interact with viral targets similarly to other indole derivatives .

Anticancer Properties

Indoles have been extensively studied for their anticancer properties. The ability of this compound to modulate biological pathways relevant to cancer progression is an area of interest. Similar compounds have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating significant potency against various malignancies . The unique combination of ethoxy and benzyl groups may enhance its interaction with cellular targets involved in cancer signaling pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with multiple biological targets due to its structural complexity. Indole derivatives often influence various biochemical pathways by binding to receptors and enzymes involved in critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique attributes:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-1H-indole-2-carboxylic acidIndole core with benzyl groupPrimarily studied for anticancer properties
Ethyl 6-bromo-1H-indole-2-carboxylateBromo substituent at C6Used in synthesizing more complex indoles
6-EthoxyindoleEthoxy group at C6 without benzylFocused on different biological activities
Indole-2-carboxylic acid derivativesVariations at C2 and C3 positionsKnown for antiviral properties against HIV

The uniqueness of this compound lies in its combination of both ethoxy and benzyl groups along with the carboxylic acid functionality, which may enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

1-benzyl-6-ethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-15-9-8-14-10-17(18(20)21)19(16(14)11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSYNABMLSVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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